molecular formula C18H18N2O B14628488 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-71-7

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole

Katalognummer: B14628488
CAS-Nummer: 58041-71-7
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: YBLOXMMOWNVXKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a benzyl group, which is further substituted with a methoxy group and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 4-methylphenylmethanol with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then subjected to cyclization with imidazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the methoxy-methylphenyl substitution, which confer specific chemical and biological properties not found in the similar compounds listed above.

Eigenschaften

CAS-Nummer

58041-71-7

Molekularformel

C18H18N2O

Molekulargewicht

278.3 g/mol

IUPAC-Name

1-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]imidazole

InChI

InChI=1S/C18H18N2O/c1-15-2-4-17(5-3-15)13-21-18-8-6-16(7-9-18)12-20-11-10-19-14-20/h2-11,14H,12-13H2,1H3

InChI-Schlüssel

YBLOXMMOWNVXKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.